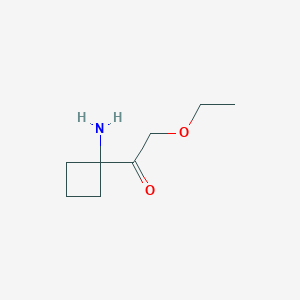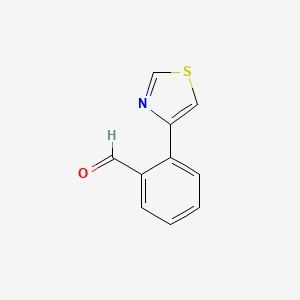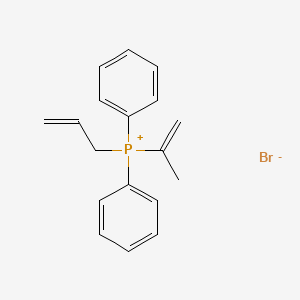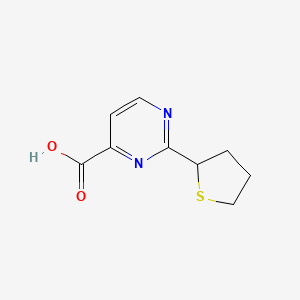
1-(1-Aminocyclobutyl)-2-ethoxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminocyclobutyl)-2-ethoxyethan-1-one is an organic compound that features a cyclobutane ring substituted with an amino group and an ethoxyethanone moiety
Preparation Methods
The synthesis of 1-(1-Aminocyclobutyl)-2-ethoxyethan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods may involve the use of semi-recombinant techniques combining recombinant expression and chemical peptide synthesis .
Chemical Reactions Analysis
1-(1-Aminocyclobutyl)-2-ethoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The ethoxyethanone moiety can undergo hydrolysis in the presence of acidic or basic conditions to yield corresponding carboxylic acids and alcohols.
Scientific Research Applications
1-(1-Aminocyclobutyl)-2-ethoxyethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclobutyl)-2-ethoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes. For example, it may inhibit serine/threonine-protein kinases, leading to alterations in signal transduction pathways .
Comparison with Similar Compounds
1-(1-Aminocyclobutyl)-2-ethoxyethan-1-one can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and is involved in various plant metabolic processes.
1-Aminocyclobutyl)methanol hydrochloride: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
2-(1-Aminocyclobutyl)acetic acid: This compound is used in research related to amino acid derivatives and their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)-2-ethoxyethanone |
InChI |
InChI=1S/C8H15NO2/c1-2-11-6-7(10)8(9)4-3-5-8/h2-6,9H2,1H3 |
InChI Key |
FGUXCWUPAYVCMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)C1(CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine](/img/structure/B13156378.png)

![5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13156386.png)





